molecular formula C8H11BrClNO B13521044 1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride

1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride

Cat. No.: B13521044
M. Wt: 252.53 g/mol
InChI Key: INZSFQXYQDYUAB-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride is an organic compound with the molecular formula C8H11BrClNO. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the third position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride typically involves the bromination of 3-methoxybenzylamine. The reaction is carried out using bromine in an organic solvent such as chloroform or dichloromethane. The bromination reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include various substituted phenylmethanamines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated phenylmethanamines and hydroxyl derivatives.

Scientific Research Applications

1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-methoxyphenyl)methanamine hydrochloride
  • 1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride
  • 3-Methoxyphenylmagnesium bromide

Uniqueness

1-(2-Bromo-3-methoxyphenyl)methanaminehydrochloride is unique due to its specific substitution pattern on the phenyl ring. The presence of both bromine and methoxy groups provides distinct chemical properties, making it valuable for specific synthetic and research applications. Its reactivity and binding affinity differ from other similar compounds, allowing for unique interactions and effects in various contexts .

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

(2-bromo-3-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-4H,5,10H2,1H3;1H

InChI Key

INZSFQXYQDYUAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)CN.Cl

Origin of Product

United States

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